n,s-Dibenzoylcysteine
Description
N,S-Dibenzoylcysteine is a cysteine derivative where both the amino (N) and thiol (S) groups are substituted with benzoyl moieties. This modification enhances its stability and alters its reactivity compared to free cysteine. The benzoyl groups provide steric hindrance and hydrophobicity, influencing solubility and interaction with biological targets.
Properties
CAS No. |
7252-34-8 |
|---|---|
Molecular Formula |
C17H15NO4S |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
2-benzamido-3-benzoylsulfanylpropanoic acid |
InChI |
InChI=1S/C17H15NO4S/c19-15(12-7-3-1-4-8-12)18-14(16(20)21)11-23-17(22)13-9-5-2-6-10-13/h1-10,14H,11H2,(H,18,19)(H,20,21) |
InChI Key |
NROPTDYSXCCGSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(CSC(=O)C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of N,S-dibenzoylcysteine with two related compounds: N-(tert-Butoxycarbonyl)-S-(p-methoxybenzyl)-L-cysteine () and benzylpenicillin derivatives (). Key differences in functional groups, physicochemical properties, and applications are highlighted.
Table 1: Structural and Functional Comparison
Key Findings:
Protection Strategy :
- This compound employs benzoyl groups for dual protection, offering robust resistance to enzymatic and oxidative degradation. In contrast, the BOC group in N-(tert-BOC)-S-(p-methoxybenzyl)-L-cysteine is selectively cleaved under acidic conditions, enabling stepwise deprotection in synthetic workflows .
- Benzathine benzylpenicillin uses a dibenzylethylenediamine salt to prolong antibiotic action, a strategy distinct from cysteine derivatives .
Solubility and Bioavailability :
- The dicyclohexylamine salt in N-(tert-BOC)-S-(p-methoxybenzyl)-L-cysteine improves solubility in organic solvents, critical for peptide synthesis . This compound’s lack of ionizable groups limits aqueous solubility but enhances membrane permeability.
Reactivity :
- The p-methoxybenzyl group in ’s compound allows selective S-deprotection via strong acids (e.g., TFMSA), whereas this compound’s benzoyl groups require harsher conditions (e.g., hydrazine), limiting its utility in delicate syntheses.
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